molecular formula C15H20O4 B1518011 2-(Cyclopentyloxy)-4-propoxybenzoic acid CAS No. 1154275-43-0

2-(Cyclopentyloxy)-4-propoxybenzoic acid

Cat. No.: B1518011
CAS No.: 1154275-43-0
M. Wt: 264.32 g/mol
InChI Key: UOBRKEXUZLREMN-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-4-propoxybenzoic acid is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Biological Activity

2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS No. 1154275-43-0) is a chemical compound that belongs to the class of benzoic acid derivatives. Its unique structure, characterized by the presence of cyclopentyloxy and propoxy groups, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20O4
  • Molecular Weight : 264.32 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in organic solvents such as ethanol and chloroform

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The following mechanisms have been proposed:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain signaling .
  • Interaction with G-Protein Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, affecting downstream signaling pathways such as cAMP production and MAPK activation .

Anti-inflammatory Activity

Studies indicate that derivatives of benzoic acid exhibit anti-inflammatory properties by inhibiting COX enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins, which can alleviate conditions such as arthritis and other inflammatory diseases .

Cytotoxic Effects

Preliminary research suggests that this compound may possess cytotoxic effects against various cancer cell lines. This is likely due to its ability to induce apoptosis or inhibit cell proliferation through interference with key signaling pathways involved in tumor growth .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction, as evidenced by increased caspase activity.
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to a marked reduction in swelling and pain behavior compared to control groups, indicating its potential therapeutic application in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar benzoic acid derivatives is essential:

Compound NameStructure FeaturesBiological Activity
2-Methoxybenzoic AcidMethoxy group instead of cyclopentyloxyModerate anti-inflammatory effects
2-Ethoxybenzoic AcidEthoxy group instead of cyclopentyloxyLower cytotoxicity compared to cyclopentyloxy derivative
This compound Unique cyclopentyloxy and propoxy groupsEnhanced cytotoxicity and anti-inflammatory properties

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds are known to undergo hepatic metabolism, often conjugated with glucuronic acid or sulfate for excretion. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.

Properties

IUPAC Name

2-cyclopentyloxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-9-18-12-7-8-13(15(16)17)14(10-12)19-11-5-3-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBRKEXUZLREMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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